

# Technical Guide: Nα-Fmoc-Ny-azido-L-diaminobutyric acid

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Compound of Interest		
Compound Name:	N3-L-Dab(Fmoc)-OH	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on  $N\alpha$ -Fmoc-Ny-azido-L-diaminobutyric acid, a key building block in modern peptide chemistry and drug development. This non-canonical amino acid facilitates the introduction of a versatile azide moiety into peptide sequences, enabling a broad range of bioconjugation applications through "click chemistry."

## **Core Compound Data**

The following table summarizes the key quantitative data for  $N\alpha$ -Fmoc-Ny-azido-L-diaminobutyric acid.



Parameter	Value	References
Chemical Name	(2S)-4-azido-2-({[(9H-fluoren- 9- yl)methoxy]carbonyl}amino)but anoic acid	[1][2]
Common Synonyms	Fmoc-Dab(N3)-OH, Fmoc-γ- azidohomoalanine, Fmoc-Aha- OH	[2][3]
CAS Number	942518-20-9	
Molecular Formula	C19H18N4O4	_
Molecular Weight	366.37 g/mol	-

## **Experimental Protocols**

The primary application of N $\alpha$ -Fmoc-N $\gamma$ -azido-L-diaminobutyric acid is its incorporation into a peptide chain via Fmoc-based solid-phase peptide synthesis (SPPS). The introduced azide group then serves as a chemical handle for subsequent modifications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

## Protocol 1: Incorporation of Fmoc-Dab(N3)-OH into a Peptide Sequence via SPPS

This protocol outlines the manual steps for a single coupling cycle to incorporate the azidoamino acid onto a resin-bound peptide chain.

#### Materials:

- Fmoc-protected resin (e.g., Rink Amide resin)
- Nα-Fmoc-Ny-azido-L-diaminobutyric acid
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., N,N-Diisopropylethylamine DIPEA)



- 20% Piperidine in Dimethylformamide (DMF)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Solid-phase synthesis vessel
- · Shaker or bubbler for mixing

#### Methodology:

- Resin Swelling: Place the peptide-resin in the synthesis vessel and wash with DMF (3 x 5 mL per gram of resin) for 20 minutes to swell the resin.
- · Fmoc Deprotection:
  - Drain the DMF.
  - Add the 20% piperidine/DMF solution to the resin.
  - Agitate for 5 minutes.
  - Drain the solution.
  - Add a fresh aliquot of 20% piperidine/DMF and agitate for an additional 15 minutes to ensure complete deprotection.
  - Wash the resin thoroughly with DMF (5 x 5 mL per gram of resin).
- Amino Acid Coupling:
  - In a separate vial, dissolve Nα-Fmoc-Ny-azido-L-diaminobutyric acid (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
  - Add DIPEA (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
  - Add the activated amino acid solution to the deprotected resin.



- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction completion using a qualitative test (e.g., ninhydrin test). If the test is positive, repeat the coupling step.
- Washing: Wash the resin with DMF (3 x 5 mL per gram of resin) and then with DCM (3 x 5 mL per gram of resin) to remove any unreacted reagents and byproducts.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

## Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Resin

This protocol describes the "clicking" of an alkyne-containing molecule to the azidefunctionalized peptide while it is still attached to the solid support.

#### Materials:

- · Azide-functionalized peptide-resin
- Terminal alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug molecule)
- Copper(I) source (e.g., Copper(I) iodide CuI, or Copper(II) sulfate CuSO<sub>4</sub> with a reducing agent)
- Reducing agent (if using CuSO<sub>4</sub>), e.g., Sodium ascorbate
- Copper ligand (optional, but recommended to improve efficiency and reduce side reactions),
  e.g., Tris(benzyltriazolylmethyl)amine (TBTA)
- Base (e.g., DIPEA)
- Solvent (e.g., DMF, THF, or a mixture)

#### Methodology:



- Resin Preparation: Swell the azide-functionalized peptide-resin in the chosen reaction solvent for at least 30 minutes.
- · Reaction Cocktail Preparation:
  - In a separate vial, dissolve the terminal alkyne (5-10 equivalents relative to the peptide) in the reaction solvent.
  - If using CuSO<sub>4</sub> and sodium ascorbate, prepare fresh stock solutions.
- Reaction Execution:
  - To the swollen resin, add the solution of the terminal alkyne.
  - Add the copper(I) source (e.g., CuI, 1-2 equivalents) or the premixed CuSO<sub>4</sub> and ligand solution.
  - Add the base (e.g., DIPEA, 5-10 equivalents).
  - If using CuSO<sub>4</sub>, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) species.
  - Agitate the reaction mixture at room temperature for 2-12 hours. The reaction can be monitored by HPLC analysis of a small cleaved sample.
- Washing: Once the reaction is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and methanol (3 x 5 mL) to remove copper salts and excess reagents.
- Cleavage and Deprotection: The modified peptide can then be cleaved from the resin and deprotected using standard procedures (e.g., with a cleavage cocktail containing trifluoroacetic acid - TFA).

### **Visualizations**

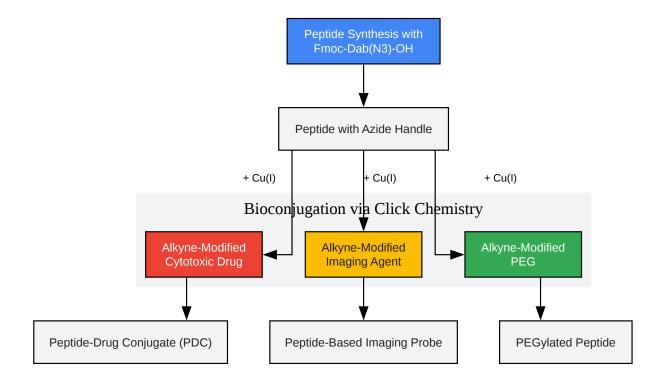
The following diagrams illustrate the experimental workflow and a potential application in drug development.





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Caption: Workflow for the synthesis and "click" modification of an azide-containing peptide.



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Caption: Application of Fmoc-Dab(N3)-OH in the development of peptide-based therapeutics.

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